

Comparative Analysis of 3-Pentenitrile Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 3-Pentenitrile

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This guide provides a comprehensive comparison of the characterization and properties of **3-pentenitrile** and its derivatives, targeting researchers, scientists, and professionals in drug development. The document compiles essential data on physicochemical properties, spectroscopic characteristics, and biological activities, supported by detailed experimental protocols and visualizations to facilitate understanding and application in research settings.

Physicochemical Properties: A Comparative Overview

The introduction of various functional groups to the **3-pentenitrile** scaffold significantly influences its physicochemical properties. The following table summarizes the key properties of the parent compound and select derivatives.

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})
trans-3-Pentenitrile	$\text{CH}_3\text{CH}=\text{CHCH}_2\text{CN}$	$\text{C}_5\text{H}_7\text{N}$	81.12	144-147[1]	0.837 (at 25°C)	1.422
cis-3-Pentenitrile	$\text{CH}_3\text{CH}=\text{CHCH}_2\text{CN}$	$\text{C}_5\text{H}_7\text{N}$	81.12	-	-	-
Ethyl (2Z)-2-cyano-3-hydroxy-5-pentenoate	$\text{C}_2\text{H}_5\text{OC}(\text{O})\text{C}(\text{CN})=\text{C}(\text{OH})\text{CH}_2\text{CH}_3$	$\text{C}_8\text{H}_{11}\text{NO}_3$	169.18	-	-	-
Ethyl (2Z)-2-cyano-3-ethoxy-5-pentenoate	$\text{C}_2\text{H}_5\text{OC}(\text{O})\text{C}(\text{CN})=\text{C}(\text{OC}_2\text{H}_5)\text{CH}_2\text{CH}_3$	$\text{C}_{10}\text{H}_{15}\text{NO}_3$	197.23	-	-	-
5-Hydroxy-3-methyl-2-pentenitrile	$\text{HOCH}_2\text{CH}_2\text{C}(\text{CH}_3)=\text{CHCN}$	$\text{C}_6\text{H}_9\text{NO}$	111.14	-	-	-

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation of **3-pentenitrile** derivatives. Key spectral features are summarized below.

Compound	IR (cm ⁻¹)	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	Mass Spec (m/z)
trans-3-Pentenitrile	~2250 (C≡N), ~1670 (C=C)	1.7 (d, 3H), 3.1 (d, 2H), 5.5-5.8 (m, 2H)	-	81 (M+), 41 (base peak)[1]
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate	~3400 (O-H), ~2220 (C≡N), ~1720 (C=O), ~1640 (C=C)	-	-	-
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate	~2220 (C≡N), ~1725 (C=O), ~1630 (C=C)	-	-	-

Biological Activity and Toxicological Profile

While extensive comparative biological data on a wide range of **3-pentenitrile** derivatives is limited, studies on unsaturated aliphatic nitriles provide valuable insights into their potential activities and toxicities.

The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide, although the degree of unsaturation also plays a significant role.[2] Unsaturated nitriles have been observed to exhibit cholinomimetic effects, in contrast to the central nervous system effects seen with saturated nitriles.[2] The cytotoxicity of nitriles can be influenced by their structure, with compounds containing sulfur, aromatic rings, or longer carbon chains showing higher toxicity.[3]

Some nitrile-containing compounds have been investigated for their potential as antimicrobial agents. For instance, certain synthetic pyrido[2,3-d]pyrimidines bearing a nitrile group have demonstrated good in-vitro antibacterial activities.

Experimental Protocols

Detailed methodologies for the synthesis of **3-pentenitrile** and one of its functionalized derivatives are provided below.

Synthesis of 3-Pentenenitrile via Hydrocyanation of Butadiene

A common industrial method for synthesizing **3-pentenenitrile** is the hydrocyanation of butadiene in the presence of a nickel catalyst.^[1]

- Reactants: Butadiene, Hydrogen Cyanide (HCN)
- Catalyst: Zero-valent nickel complex, often with a phosphite ligand.
- General Procedure: Butadiene and hydrogen cyanide are reacted in the presence of the nickel catalyst system. The reaction typically yields a mixture of **3-pentenenitrile** and its isomer, 2-methyl-3-butenenitrile. The ratio of these products can be influenced by the specific ligand used with the nickel catalyst. Subsequent isomerization can be employed to convert the undesired branched isomer to the linear **3-pentenenitrile**.

Synthesis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

This protocol details a two-step synthesis starting with a Knoevenagel condensation followed by an etherification.^[2]

Step 1: Knoevenagel Condensation to form Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

- Reactants: Ethyl cyanoacetate, 3-Pentanone
- Catalyst: Piperidine and Glacial Acetic Acid
- Solvent: Toluene
- Procedure:
 - To a flask equipped with a Dean-Stark apparatus, add toluene, ethyl cyanoacetate, 3-pentanone, piperidine, and acetic acid.
 - Heat the mixture to reflux (approximately 80-90 °C).
 - Collect the water generated during the reaction in the Dean-Stark trap.

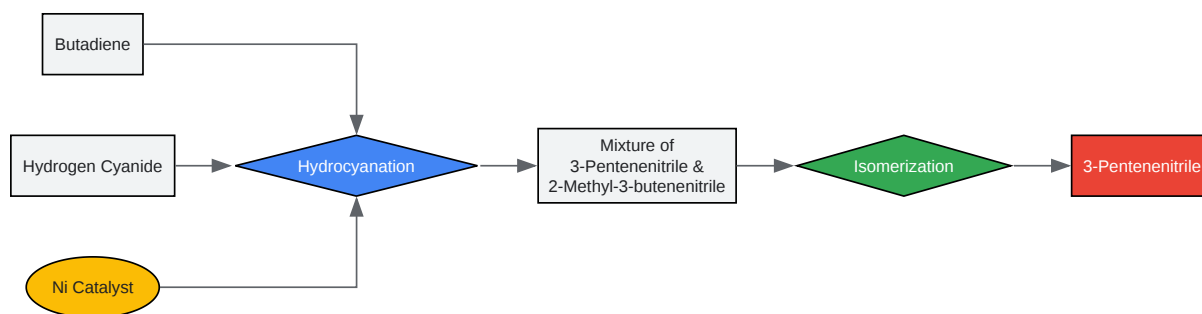
- Monitor the reaction by TLC or GC. The reaction is typically complete within 8-12 hours.
- After cooling, wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation.

Step 2: Etherification to form Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

- Reactants: Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate (from Step 1), Diethyl sulfate
- Base: Anhydrous potassium carbonate
- Solvent: Acetone
- Procedure:
 - In a flask, suspend the intermediate from Step 1 and anhydrous potassium carbonate in acetone.
 - Add diethyl sulfate dropwise.
 - Heat the mixture to a gentle reflux (50-55 °C) for 6-8 hours.
 - Monitor the reaction by TLC or GC.
 - After cooling, filter off the potassium carbonate and wash the filter cake with acetone.
 - Combine the filtrate and washings and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation.

Visualized Synthetic Pathways and Workflows

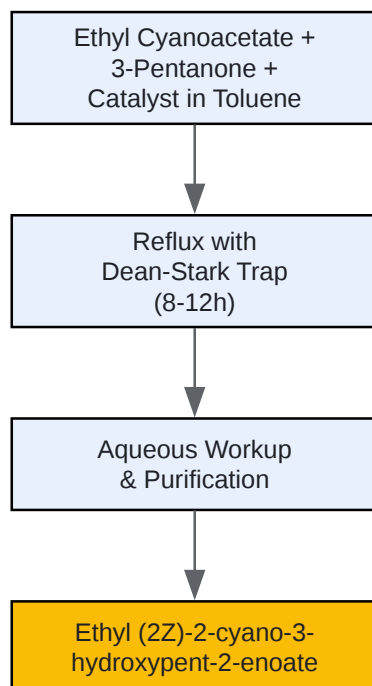
To further clarify the experimental processes, the following diagrams illustrate the key synthetic pathways.



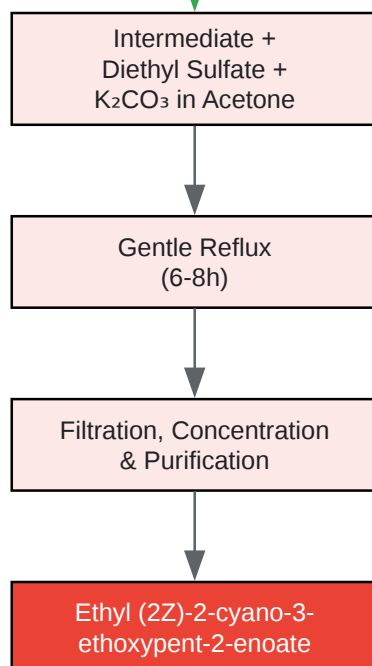
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Caption: Synthesis of **3-Pentenitrile**.

Step 1: Knoevenagel Condensation



Step 2: Etherification

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Caption: Synthesis of an Ester Derivative.

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